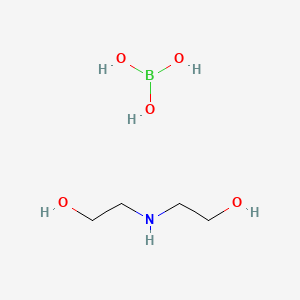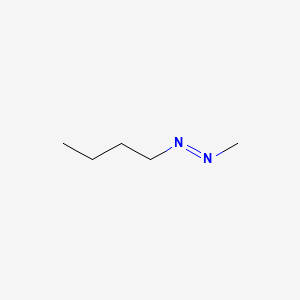
Butylmethyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butylmethyldiazene is an organic compound with the molecular formula C5H12N2. It is a diazene derivative, characterized by the presence of a nitrogen-nitrogen double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butylmethyldiazene can be synthesized through the reaction of butylamine with methylhydrazine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and requires heating to facilitate the formation of the diazene bond. The reaction can be represented as follows:
Butylamine+Methylhydrazine→this compound+Ammonia
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Butylmethyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted diazene compounds.
Applications De Recherche Scientifique
Butylmethyldiazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butylmethyldiazene involves its interaction with molecular targets through the nitrogen-nitrogen double bond. This bond can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include:
Nitrosation: Formation of nitroso compounds that can modify proteins and nucleic acids.
Hydrazine Formation: Reduction to hydrazine derivatives that can act as reducing agents in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyldiazene: Similar structure but with two methyl groups instead of butyl and methyl.
Diethyldiazene: Contains two ethyl groups.
Dipropyldiazene: Contains two propyl groups.
Uniqueness
Butylmethyldiazene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research .
Propriétés
Numéro CAS |
4426-46-4 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
butyl(methyl)diazene |
InChI |
InChI=1S/C5H12N2/c1-3-4-5-7-6-2/h3-5H2,1-2H3 |
Clé InChI |
GKQMCKLMLLVAAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


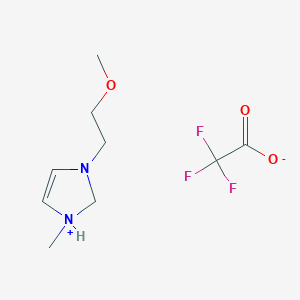
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
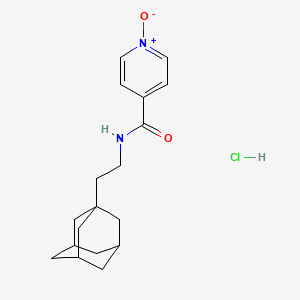
![3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14165375.png)
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
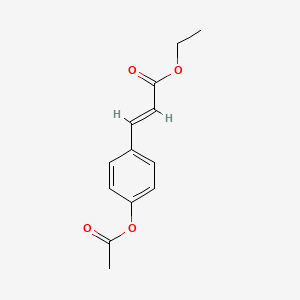
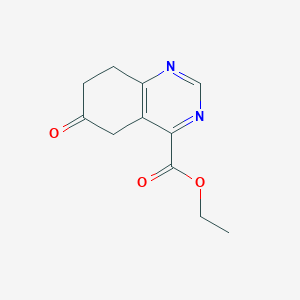
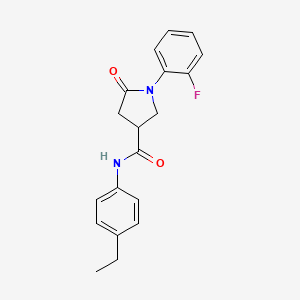
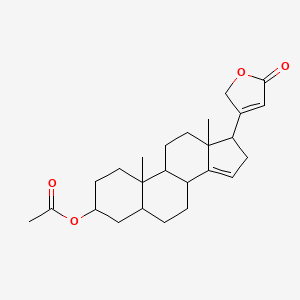
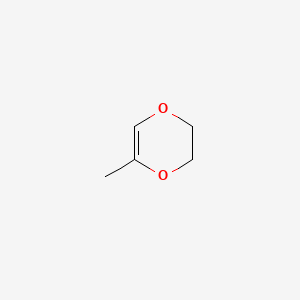
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)
